BenchChemオンラインストアへようこそ!

Tranylcypromine hydrochloride

LSD1 inhibition Epigenetics Cancer research

Tranylcypromine hydrochloride (2-PCPA HCl) is the hydrochloride salt of the irreversible, nonselective MAO-A/B inhibitor tranylcypromine. With aqueous solubility exceeding 54 mg/mL—>2‑fold higher than the hemisulfate salt—it enables precise in vitro dosing and robust in vivo behavioral pharmacology. As a weak LSD1 inhibitor (IC50 ~20.7 µM), it serves as the essential baseline control for screening novel TCP‑derived nanomolar LSD1 inhibitors. For preclinical studies requiring sustained MAO inhibition with full tyramine interaction liability, this HCl salt is the definitive choice over reversible, MAO‑A selective agents. Verify your experimental conditions with the specific salt form.

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
CAS No. 37388-05-9
Cat. No. B3024336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTranylcypromine hydrochloride
CAS37388-05-9
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC=CC=C2.Cl
InChIInChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1
InChIKeyZPEFMSTTZXJOTM-OULXEKPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>25.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Tranylcypromine Hydrochloride (CAS 1986-47-6) for Scientific Research: Compound Class and Baseline Characterization


Tranylcypromine hydrochloride (2-PCPA HCl, SKF 385 hydrochloride) is an irreversible, nonselective monoamine oxidase (MAO) inhibitor that also functions as a lysine-specific demethylase 1 (LSD1/BHC110) inhibitor . It is the hydrochloride salt form of tranylcypromine, a substituted cyclopropylamine derivative structurally related to amphetamine [1]. The compound is utilized across two distinct research domains: as a pharmacological tool for probing monoamine neurotransmission in depression and behavioral studies, and as a scaffold for developing LSD1-targeted anticancer agents .

Why Tranylcypromine Hydrochloride Cannot Be Simply Substituted with Alternative Salt Forms or MAO Inhibitors


Substituting tranylcypromine hydrochloride with alternative salt forms (e.g., sulfate/hemisulfate) or other MAO inhibitors (e.g., phenelzine, moclobemide) introduces quantifiable differences in solubility, irreversible binding kinetics, and off-target LSD1 inhibition that directly impact experimental reproducibility. The hydrochloride salt exhibits aqueous solubility exceeding 54 mg/mL, whereas the hemisulfate form demonstrates approximately 25 mg/mL in water—a >2-fold difference that materially affects dosing accuracy in in vitro assays [1]. Furthermore, tranylcypromine's irreversible, nonselective MAO-A/B inhibition distinguishes it mechanistically from reversible MAO-A selective agents like moclobemide, which fails to replicate the sustained enzymatic suppression required in established behavioral models [2]. Researchers using tranylcypromine as an LSD1 inhibitor scaffold must also recognize that its weak intrinsic LSD1 inhibitory activity (IC50 ~14.8-58 μM) fundamentally differs from optimized TCP derivatives exhibiting nanomolar potency [3].

Quantitative Evidence Differentiating Tranylcypromine Hydrochloride from Analogs and Alternatives


LSD1 Inhibitory Activity: Tranylcypromine as a Reference Scaffold Versus Optimized Derivatives

Tranylcypromine exhibits weak intrinsic LSD1 inhibitory activity with reported IC50 values ranging from 14.8 μM to 57.98 μM depending on assay conditions [1][2]. In contrast, structurally optimized TCP-based derivatives (compounds 26b and 29b) demonstrate sub-micromolar to nanomolar potency with IC50 values of 17 nM and 11 nM, respectively—representing a >1,000-fold improvement in potency [3]. This quantifiable potency gap establishes tranylcypromine hydrochloride as the appropriate reference control (inactive/weakly active comparator) rather than a functional LSD1 inhibitor, whereas the optimized derivatives serve as active tool compounds for target validation studies.

LSD1 inhibition Epigenetics Cancer research

Comparative Clinical Efficacy: Tranylcypromine Versus Placebo and Active Comparators in Depression

A meta-analysis of controlled clinical trials (4 studies) demonstrated that tranylcypromine is superior to placebo with a pooled log odds ratio (logOR) of 0.509 (95% CI: 0.026 to 0.993) [1]. In treatment-resistant depression (TRD) following TCA/SSRI failure, tranylcypromine showed superiority over placebo with logOR of 2.826 (95% CI: 1.494 to 4.158, 1 study) [1]. In a direct head-to-head trial (STAR*D) involving patients with three prior failed antidepressant trials, tranylcypromine (36.9 mg/day mean dose) achieved 6.9% remission versus 13.7% for extended-release venlafaxine plus mirtazapine—a difference that was not statistically significant [2].

Depression Clinical trial Meta-analysis

Mechanistic Differentiation: Irreversible MAO-A/B Inhibition Versus Reversible MAO-A Selectivity

Preclinical investigations demonstrate that tranylcypromine (irreversible, nonselective MAO-A/B inhibitor) strongly potentiates the pressor effects of orally administered tyramine, whereas the reversible MAO-A selective inhibitor moclobemide produces very weak potentiation of this effect [1]. In vitro, moclobemide behaves as a mechanism-based, enzyme-activated inhibitor with equipotent activity in vitro and in vivo, while irreversible MAO inhibitors like tranylcypromine are much more potent in vitro than in vivo [1].

MAO inhibition Pharmacodynamics Tyramine pressor response

Salt Form Solubility Differentiation: Hydrochloride Versus Hemisulfate for In Vitro Assay Preparation

Tranylcypromine hydrochloride exhibits aqueous solubility of ≥54.3 mg/mL in water and ≥54.9 mg/mL in ethanol [1]. In contrast, tranylcypromine hemisulfate demonstrates aqueous solubility of approximately 25 mg/mL in water . This represents a >2-fold difference in aqueous solubility between the two salt forms.

Solubility Formulation Salt selection

Tranylcypromine Versus Nortriptyline in Nonendogenous Depression: Comparable Efficacy with Distinct Side Effect Profiles

In a 4-week double-blind randomized controlled trial of 122 depressed outpatients (nonendogenous depression subgroup), both tranylcypromine (MAOI) and nortriptyline (tricyclic antidepressant) proved more effective than placebo, with little difference in overall efficacy between the two active drugs [1]. Differences between tranylcypromine and nortriptyline were limited to side effect profiles and differential sensitivity of outcome scales to a given drug [1].

Depression Clinical trial TCA comparison

Purity Specification Differentiation: Analytical Characterization for Reproducible Research

Commercially available tranylcypromine hydrochloride is supplied with validated purity specifications. One vendor reports HPLC purity of 99.03% with NMR structural confirmation . Another supplier reports purity of 99.17% with defined solubility parameters [1]. These batch-specific analytical characterizations provide researchers with documented quality benchmarks for experimental reproducibility.

Purity Quality control Analytical chemistry

Optimal Research Application Scenarios for Tranylcypromine Hydrochloride Based on Quantitative Differentiation


Reference Control for LSD1 Inhibitor Development and Screening

Given its weak intrinsic LSD1 inhibitory activity (IC50 = 14.8-58 μM), tranylcypromine hydrochloride serves as an appropriate inactive or weakly active reference control in LSD1 inhibitor screening assays [7]. Researchers developing novel TCP-based derivatives (which achieve nanomolar potency, e.g., 11-17 nM) should use tranylcypromine as the baseline comparator to quantify fold-improvement in potency and validate assay sensitivity [6].

Sustained, Nonselective MAO Suppression in Behavioral Pharmacology Models

In preclinical behavioral studies requiring sustained, irreversible, nonselective MAO-A/B inhibition with full tyramine interaction liability (cheese effect), tranylcypromine hydrochloride is the appropriate selection over reversible, MAO-A selective agents like moclobemide [7]. The hydrochloride salt form's superior aqueous solubility (≥54 mg/mL) facilitates accurate dosing in drinking water or injectable formulations for rodent studies [6].

Treatment-Resistant Depression Research Requiring MAOI Mechanism Control

For clinical or translational research investigating treatment-resistant depression (TRD), tranylcypromine provides a mechanistically distinct MAOI comparator. Meta-analysis data confirms its superiority over placebo in TRD (logOR=2.826) and its non-inferiority to other MAOIs [7]. Direct comparative data against venlafaxine plus mirtazapine (6.9% vs 13.7% remission, non-significant difference) informs sample size calculations for trials requiring MAOI-based treatment arms [6].

Nonendogenous Depression Models Requiring TCA-Alternative Comparator

In experimental models of nonendogenous depression where a tricyclic antidepressant comparator may confound results due to anticholinergic effects, tranylcypromine hydrochloride offers a mechanistically distinct alternative. Clinical data demonstrate comparable efficacy to nortriptyline in nonendogenous depression, with side effect profile differences enabling researchers to control for mechanism-specific variables [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tranylcypromine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.